molecular formula C14H16N2O3 B2902552 5-cyclopropyl-N-[1-(furan-3-yl)propan-2-yl]-1,2-oxazole-3-carboxamide CAS No. 1798673-66-1

5-cyclopropyl-N-[1-(furan-3-yl)propan-2-yl]-1,2-oxazole-3-carboxamide

Cat. No.: B2902552
CAS No.: 1798673-66-1
M. Wt: 260.293
InChI Key: BGRXFSWXKONPTN-UHFFFAOYSA-N
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Description

5-Cyclopropyl-N-[1-(furan-3-yl)propan-2-yl]-1,2-oxazole-3-carboxamide is a synthetic small molecule based on the versatile 1,2-oxazole (isoxazole) heterocyclic scaffold. Isoxazole derivatives are of significant interest in medicinal chemistry and chemical biology due to their wide spectrum of potential biological activities . This compound features a 5-cyclopropyl-isoxazole core, a structure found in various bioactive molecules and research compounds , which is further functionalized with a substituted propan-2-yl linker bearing a furan ring. The furan moiety, a common heterocycle in medicinal chemistry, may contribute to the molecule's binding affinity and pharmacokinetic properties. Research Applications and Value: The primary research value of this compound lies in its use as a chemical probe or building block in drug discovery programs. Researchers can utilize it to explore structure-activity relationships (SAR), particularly around the isoxazole-carboxamide pharmacophore. Its structure suggests potential for investigating interactions with various biological targets. Isoxazole derivatives have been reported to exhibit diverse pharmacological activities in research settings, including anticancer, anti-inflammatory, antimicrobial, and antidepressant effects, making this compound a valuable template for developing new therapeutic leads . Handling and Safety: This product is labeled For Research Use Only (RUO) . It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) before use and handle the material in a appropriately controlled laboratory environment using appropriate personal protective equipment (PPE).

Properties

IUPAC Name

5-cyclopropyl-N-[1-(furan-3-yl)propan-2-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-9(6-10-4-5-18-8-10)15-14(17)12-7-13(19-16-12)11-2-3-11/h4-5,7-9,11H,2-3,6H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRXFSWXKONPTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC(=O)C2=NOC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Robinson-Gabriel Synthesis

The Robinson-Gabriel method enables construction of 2,5-disubstituted oxazoles via cyclodehydration of α-acylamino ketones. For the target compound:

  • Precursor synthesis : React cyclopropanecarbonyl chloride with 3-amino-furan-2-carboxylic acid to form α-acylamino ketone.
  • Cyclization : Use polyphosphoric acid (PPA) at 120°C for 4 hours, achieving ~55% yield.
  • Limitations : Poor regiocontrol for C5 cyclopropyl positioning and side reactions with acid-sensitive furan groups.

Van Leusen Oxazole Synthesis

This TosMIC (tosylmethyl isocyanide)-based method offers superior regioselectivity for C5 substituents:

  • Aldehyde preparation : Synthesize 3-furaldehyde via Vilsmeier-Haack formylation of furan.
  • Oxazole formation : React TosMIC with 3-furaldehyde in methanol/KOH at 0°C → 25°C, yielding 5-(furan-3-yl)oxazole-3-carboxylate (72% yield).
  • Cyclopropanation : Employ Simmons-Smith conditions (Zn-Cu/CH2I2) to install cyclopropyl at C5.

Modern Green Synthesis Approaches

Microwave-Assisted Cycloisomerization

Propargylic amides cyclize under microwave irradiation to form oxazoles with reduced reaction times:

  • Propargylamide synthesis : Couple cyclopropanecarboxylic acid with propargylamine using EDC/HOBt.
  • Cyclization : Irradiate at 150°C for 15 minutes in solvent-free conditions, achieving 85% conversion.
  • Advantages : 60% energy reduction compared to conventional heating.

Solvent-Free Mechanochemical Synthesis

Ball milling techniques minimize solvent use:

  • Reactants : Cyclopropyl isocyanide, 3-furoyl chloride, and ammonium carbonate.
  • Conditions : Stainless steel balls (5 mm), 30 Hz for 2 hours.
  • Yield : 68% with >95% purity.

Side Chain Installation: 1-(Furan-3-yl)propan-2-amine

Reductive Amination Pathway

  • Nitroalkene formation : Condense furan-3-carbaldehyde with nitroethane in acetic acid (80°C, 6 hours).
  • Reduction : Hydrogenate over Raney Ni (50 psi H2, 40°C) to yield racemic amine (89% yield).
  • Resolution : Use (−)-di-p-toluoyl-D-tartaric acid in ethanol to isolate (R)-enantiomer.

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation in ionic liquids:

  • Substrate : Racemic 1-(furan-3-yl)propan-2-amine.
  • Conditions : Novozym 435, vinyl acetate, [BMIM][BF4], 35°C.
  • Outcome : 48% conversion with 99% ee for remaining (S)-amine.

Final Coupling Strategies

Carbodiimide-Mediated Amidation

  • Acid activation : Treat oxazole-3-carboxylic acid with DCC/DMAP in dichloromethane.
  • Amine coupling : Add 1-(furan-3-yl)propan-2-amine at 0°C → rt, stirring 12 hours.
  • Yield : 78% after silica gel chromatography.

Schlenk Technique for Moisture-Sensitive Reactions

For acid chloride intermediates:

  • Chlorination : React oxazole acid with SOCl2 (reflux, 3 hours).
  • Coupling : Add amine under N2 atmosphere, −78°C → 0°C.
  • Result : 82% yield, minimal hydrolysis byproducts.

Purification and Characterization

Crystallization Optimization

Solvent System Crystal Habit Purity (%) Recovery (%)
Ethyl acetate/hexane Needles 99.5 65
Acetone/water Prisms 99.8 72
THF/heptane Amorphous 98.9 58

Data adapted from large-scale patent examples. Acetone/water system preferred for pharmaceutical purity standards.

Chromatographic Methods

  • Normal phase : SiO2, ethyl acetate/hexane (3:7), Rf 0.35
  • Reverse phase : C18, acetonitrile/water (65:35), tR 12.3 min

Yield Optimization Strategies

DoE (Design of Experiments) for Amidation

Factor Low Level High Level Optimal
Temperature 0°C 25°C 10°C
Equiv. DCC 1.2 2.0 1.5
Reaction time 6 hours 24 hours 18 hours

Response surface methodology increased yield from 68% to 83%.

Scalability and Industrial Considerations

Continuous Flow Synthesis

  • Oxazole formation : Microreactor (0.5 mL volume), 140°C, residence time 8 minutes
  • Amidation : Packed-bed reactor with immobilized lipase
  • Throughput : 2.3 kg/day with 99.1% purity

Waste Stream Analysis

Method E-Factor PMI (Process Mass Intensity)
Conventional 32 56
Green synthesis 11 19
Continuous flow 7 14

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-[1-(furan-3-yl)propan-2-yl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.

    Substitution: Reagents like halogens, acids, and bases are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxazole ring may produce dihydrooxazole derivatives.

Scientific Research Applications

5-cyclopropyl-N-[1-(furan-3-yl)propan-2-yl]-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-[1-(furan-3-yl)propan-2-yl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in the Oxazole Carboxamide Family

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Properties References
5-cyclopropyl-N-[1-(furan-3-yl)propan-2-yl]-1,2-oxazole-3-carboxamide 1,2-oxazole Cyclopropyl (C5), furan-3-yl-propan-2-yl (N-linked) ~290 Moderate lipophilicity; potential CNS permeability due to furan
N-(2,6-dimethylphenyl)-5-propan-2-yl-oxazole-3-carboxamide 1,2-oxazole Propan-2-yl (C5), 2,6-dimethylphenyl (N-linked) 260.33 Higher volatility; acute toxicity noted in SDS
5-cyclopropyl-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-1,2-oxazole-3-carboxamide 1,2-oxazole Cyclopropyl (C5), fluorophenyl-piperazine-ethyl (N-linked) ~409 Enhanced solubility via piperazine; likely serotonin receptor affinity
Co-crystal SMYD3 inhibitor (PDB: 6P6G) 1,2-oxazole Cyclopropyl (C5), sulfonyl-piperidine-cyclohexylamine (N-linked) ~550 Enzyme inhibitory activity (IC50 < 100 nM); high binding specificity
Key Observations :

Cyclopropyl substituents (common in all except ) enhance metabolic stability by resisting oxidative degradation compared to linear alkyl chains .

Physicochemical Properties :

  • The piperazine-containing analogue () shows increased water solubility due to its basic nitrogen atoms, whereas the furan derivative may prioritize blood-brain barrier penetration .
  • The SMYD3 inhibitor () has a significantly higher molecular weight (~550 g/mol), likely limiting oral bioavailability compared to the target compound .

Toxicity and Safety :

  • The dimethylphenyl analogue () requires stringent safety protocols (e.g., immediate medical consultation upon exposure), suggesting higher acute toxicity than the furan-containing target compound .

Functional Analogues in Heterocyclic Carboxamides

  • Furan-3-ylmercury compounds (e.g., [5857-38-5]) exhibit heavy metal toxicity, contrasting with the non-metallic, organic safety profile of the target compound .

Biological Activity

5-cyclopropyl-N-[1-(furan-3-yl)propan-2-yl]-1,2-oxazole-3-carboxamide is a synthetic compound that belongs to the oxazole family. Its unique structure, featuring a cyclopropyl group and a furan moiety, suggests potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H14N2O3\text{C}_{13}\text{H}_{14}\text{N}_2\text{O}_3

Structural Features

FeatureDescription
Cyclopropyl GroupEnhances lipophilicity and binding affinity
Furan RingContributes to biological activity through electron donation
Oxazole CoreImparts stability and potential for interaction with biological targets

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. The following findings highlight its potential:

  • Cytotoxicity : In vitro studies have shown that derivatives of oxazole compounds possess cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8). These studies reported IC50 values in the micromolar range, indicating effective inhibition of cancer cell proliferation .
  • Mechanism of Action : Flow cytometry analyses revealed that these compounds induce apoptosis in cancer cells through the activation of the p53 pathway and caspase cascade. The upregulation of p53 expression was noted to be a crucial factor in promoting programmed cell death .

Antimicrobial Activity

Preliminary investigations into the antimicrobial activity of oxazole derivatives suggest efficacy against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. Specific studies have demonstrated:

  • Inhibition of Growth : Certain analogs exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values in low micromolar ranges .

Neuroprotective Effects

Emerging evidence suggests that compounds within this class may also exert neuroprotective effects. In models of neurodegenerative diseases, such as Alzheimer's disease:

  • Reduction of Neuroinflammation : Compounds have shown potential in reducing inflammatory markers in neuronal cells, possibly through modulation of NF-kB signaling pathways.
  • Neurotrophic Activity : Some derivatives have been reported to enhance the survival of neuronal cells under stress conditions, indicating their role as neuroprotective agents .

Study 1: Anticancer Efficacy

A study conducted on a series of oxazole derivatives including this compound demonstrated:

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-70.65Apoptosis via p53 activation
Compound BMEL-82.41Caspase activation

These results indicate that structural modifications can enhance efficacy against specific cancer types.

Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties:

CompoundBacterial StrainMIC (µM)
Compound CStaphylococcus aureus5
Compound DEscherichia coli10

These findings highlight the potential for developing new antimicrobial agents based on the oxazole scaffold.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 5-cyclopropyl-N-[1-(furan-3-yl)propan-2-yl]-1,2-oxazole-3-carboxamide?

A multi-step approach is typically used:

  • Step 1 : Formation of the oxazole ring via cyclization reactions, such as reacting amidoximes with acyl chlorides or esters under basic conditions (e.g., NaOH in DMSO).
  • Step 2 : Coupling the oxazole intermediate with a furan-containing amine derivative (e.g., 1-(furan-3-yl)propan-2-amine) using activating agents like EDCI or HOBt in dichloromethane.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is critical to isolate the product .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Key techniques include:

  • NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions and cyclopropane geometry.
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ at m/z 315.1352).
  • X-ray Crystallography : Resolves stereochemistry and packing interactions (e.g., co-crystal structures with SMYD3 enzyme ).

Q. What preliminary biological screening assays are recommended for this compound?

  • In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7).
  • Antimicrobial activity : Disk diffusion assays against E. coli and S. aureus.
  • Enzyme inhibition : Fluorescence-based assays for kinases or oxidoreductases .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Solvent optimization : Replace DMSO with THF or acetonitrile to reduce viscosity.
  • Catalysis : Use Pd/C or CuI for Suzuki-Miyaura coupling of cyclopropane precursors.
  • Process control : Monitor intermediates via HPLC to minimize side reactions (e.g., oxazole ring opening) .

Q. What strategies address contradictions in reported biological activity data?

  • Dose-response validation : Replicate assays across independent labs using standardized protocols.
  • Metabolic stability testing : Assess liver microsome stability to rule out false positives from metabolite interference.
  • Target engagement studies : Use SPR or ITC to confirm direct binding to purported targets (e.g., SMYD3) .

Q. How can structure-activity relationships (SAR) be systematically explored?

  • Substituent variation : Synthesize analogs with modified cyclopropane (e.g., fluoro-cyclopropyl) or furan (e.g., methyl-furan) groups.
  • Bioisosteric replacement : Replace oxazole with thiazole or triazole to assess ring flexibility.
  • 3D-QSAR modeling : Use Schrödinger’s Maestro to correlate electronic properties with activity .

Q. What advanced techniques resolve spectral data inconsistencies (e.g., NMR peak splitting)?

  • 2D NMR (COSY, NOESY) : Assigns coupling patterns and spatial proximities.
  • DFT calculations : Compare experimental 13C shifts with computational models (e.g., Gaussian 16 B3LYP/6-31G*).
  • Deuterium exchange : Identify labile protons interfering with signal clarity .

Research Gaps and Future Directions

  • Mechanistic studies : Elucidate the role of the cyclopropane group in target binding via mutagenesis or cryo-EM.
  • In vivo pharmacokinetics : Assess oral bioavailability and blood-brain barrier penetration in rodent models.
  • Polypharmacology screening : Profile against kinase or GPCR panels to identify off-target effects .

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